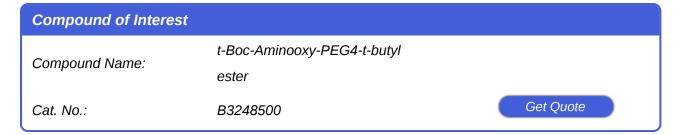


Technical Data Sheet: t-Boc-Aminooxy-PEG4-tbutyl ester

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a concise technical overview of the chemical properties of **t-Boc-Aminooxy-PEG4-t-butyl ester**, a bifunctional linker molecule commonly employed in bioconjugation and drug delivery research. The data presented herein has been compiled from publicly available sources and is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

t-Boc-Aminooxy-PEG4-t-butyl ester is a derivative of polyethylene glycol (PEG) that features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a tert-butyl ester at the other. The PEG4 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous environments.

A summary of its key chemical identifiers and properties is provided in the table below.



Property	Value
Molecular Formula	C19H37NO9
Molecular Weight	423.5 g/mol [1]
Exact Mass	423.2468 u[1]
IUPAC Name	tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate[1]
SMILES	CC(C) (C)OC(=0)COCCOCCOCCOCCONC(=0)OC(C)(C)C[1]
InChI Key	OJGYJBJFYUIXNY-UHFFFAOYSA-N[1]

Structural Representation

The chemical structure of **t-Boc-Aminooxy-PEG4-t-butyl ester** is depicted below. The structure consists of a central tetraethylene glycol (PEG4) core, which is flanked by a t-Boc protected aminooxy group and a t-butyl ester group.

Caption: Chemical structure of t-Boc-Aminooxy-PEG4-t-butyl ester.

Applications in Research

t-Boc-Aminooxy-PEG4-t-butyl ester is a versatile tool in chemical biology and drug development. The primary applications stem from its bifunctional nature:

- Bioconjugation: The aminooxy group can react with aldehydes and ketones on biomolecules
 to form stable oxime linkages. This is a common strategy for attaching PEG linkers to
 proteins, antibodies, or other targeting moieties.
- PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).



Drug Delivery: The hydrophilic PEG spacer can improve the solubility and pharmacokinetic
properties of conjugated drugs. The t-butyl ester can be hydrolyzed under acidic conditions
to reveal a carboxylic acid, which can be used for further modifications or to alter the
properties of the conjugate.

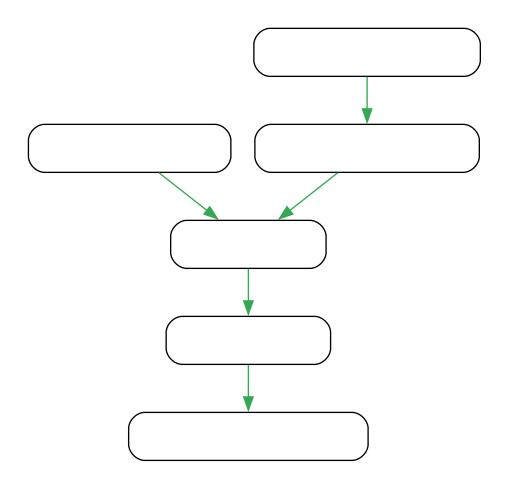
Experimental Considerations

While specific experimental protocols are application-dependent, some general considerations for handling this compound are noted below:

- Solubility: The compound is soluble in dimethyl sulfoxide (DMSO).[1] The PEG linker enhances solubility in aqueous solutions.
- Storage: For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 0-4°C is suitable. The compound should be kept dry and protected from light.[1]
- Deprotection: The t-Boc protecting group on the aminooxy moiety and the t-butyl ester can be removed under acidic conditions to reveal the reactive functional groups.

The workflow for a typical bioconjugation experiment using this linker is outlined in the diagram below.





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Caption: Generalized workflow for bioconjugation.

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References

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